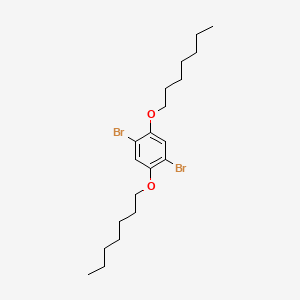

1,4-Dibromo-2,5-bis(heptyloxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dibromo-2,5-diheptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQPSDQYWNCHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697881 | |

| Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137436-29-4 | |

| Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene undergoes electrophilic aromatic bromination using liquid bromine () in chloroform () at 0°C. The reaction proceeds via the following steps:

-

Reaction Setup :

-

1,4-Dimethoxybenzene (1.0 equiv) dissolved in is cooled to 0°C under nitrogen.

-

Bromine (2.5 equiv) is added dropwise, and the mixture stirs at room temperature for 3 hours.

-

The reaction is quenched with 10% aqueous sodium sulfite () to reduce excess bromine.

-

-

Product Isolation :

Key Data :

Nucleophilic Substitution with Heptyl Bromide

The methoxy groups in 1,4-dibromo-2,5-dimethoxybenzene are replaced with heptyloxy chains via nucleophilic aromatic substitution (SNAr):

-

Reaction Conditions :

-

1,4-Dibromo-2,5-dimethoxybenzene (1.0 equiv), heptyl bromide (2.5 equiv), and potassium carbonate (, 2.5 equiv) in dimethylformamide (DMF) are heated to 80°C for 24 hours.

-

The base deprotonates the heptanol generated in situ, driving the substitution reaction.

-

-

Purification :

Characterization Data :

-

NMR (400 MHz, CDCl) : δ 7.08 (s, 2H, aromatic), 3.95 (t, Hz, 4H, OCH), 1.79 (m, 4H, β-CH), 1.48 (m, 4H, γ-CH), 1.38–1.31 (br, 12H, alkyl chain), 0.90 (m, 6H, terminal CH).

-

NMR (100 MHz, CDCl) : δ 150.1 (C-Br), 118.5 (C-O), 111.1 (aromatic), 70.3 (OCH), 31.6–14.1 (alkyl chain).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Time

-

Substitution Step : Heating at 80°C for 24 hours ensures complete displacement of methoxy groups.

-

Bromination Step : Room-temperature reactions minimize side products like polybrominated species.

Purification and Analytical Validation

Recrystallization

Spectroscopic Confirmation

-

FT-IR : Absence of methoxy C–O stretches (~1250 cm) confirms complete substitution.

-

Mass Spectrometry : HRMS (ESI) [M] calcd for CHBrO: 462.0769; found: 462.0779.

Data Tables

Table 1. Comparative Yields of this compound Synthesis

| Method | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Bromination + Substitution | 93 | >95 | 62.0–64.0 |

| Direct Bromination | Not reported | – | – |

Table 2. NMR Spectral Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-5) | 7.08 | Singlet | 2H |

| OCH | 3.95 | Triplet | 4H |

| Terminal CH | 0.90 | Multiplet | 6H |

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibromo-2,5-bis(heptyloxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The heptyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 1,4-diamino-2,5-bis(heptyloxy)benzene or 1,4-dithio-2,5-bis(heptyloxy)benzene.

Oxidation: Formation of 1,4-dibromo-2,5-bis(heptanal)benzene or 1,4-dibromo-2,5-bis(heptanoic acid)benzene.

Reduction: Formation of 1,4-dihydro-2,5-bis(heptyloxy)benzene.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2,5-bis(heptyloxy)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Wirkmechanismus

The mechanism by which 1,4-dibromo-2,5-bis(heptyloxy)benzene exerts its effects is primarily through its ability to participate in halogen bonding and other intermolecular interactions. The bromine atoms can form halogen bonds with nucleophilic sites on other molecules, while the heptyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Bromine vs. Alkoxy Substituents

- 1,4-Dibromo-2,5-bis(bromomethyl)benzene (–3, 5–8, 13): Bromomethyl groups (-CH₂Br) enable strong Br⋯Br halogen bonding (3.97–4.05 Å), forming layered structures with type 2 (C–Br⋯Br) interactions . Polymorphism: Two forms exist—Form I (triclinic, P1̄) and Form II (monoclinic, P21/c). Form II is thermodynamically stable below 135°C, while Form I dominates above this temperature . Melting points: Form I (159.1°C), Form II (155.7°C) .

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives ():

- Phenylalkoxy groups (-O-(CH₂)ₙPh) introduce C–Br⋯π(arene) interactions (3.4–3.6 Å) in compound 1, while compound 2 exhibits C–H⋯Br hydrogen bonds (2.9–3.1 Å) and Br⋯Br contacts (3.5 Å) .

- Polymorphism: Triclinic and orthorhombic forms coexist with identical molecular structures but distinct packing .

1,4-Dibromo-2,5-bis(heptyloxy)benzene :

- Heptyloxy chains promote van der Waals interactions due to their flexibility and length, reducing crystallinity compared to bromomethyl or phenylalkoxy derivatives.

Alkoxy Chain Length and Branching

- Longer chains (e.g., octadecyloxy ) increase solubility in organic solvents but reduce melting points due to weaker lattice energies.

- Branched chains (e.g., 2-ethylhexyl) hinder close packing, lowering phase transition temperatures compared to linear analogs .

Thermal Behavior and Polymorphism

- Enantiotropy : Bromomethyl derivatives exhibit reversible solid-state transitions at 135°C, governed by density (Form II is denser) and entropy .

Structural and Electronic Properties

- Bromine-rich derivatives (e.g., bromomethyl) exhibit stronger halogen bonding, leading to higher melting points and rigidity.

- Alkoxy-rich derivatives prioritize solubility and processability, making them suitable for solution-based fabrication in optoelectronics .

Key Research Findings

Br⋯Br Interactions dominate in bromomethyl derivatives, forming stable 2D layers, whereas alkoxy derivatives rely on weaker dispersion forces .

Chain length inversely correlates with melting point; e.g., hexyloxy (72–76°C) vs. heptyloxy (estimated lower due to longer chain) .

Polymorphism is more prevalent in brominated derivatives due to directional halogen bonding, enabling distinct crystal forms .

Biologische Aktivität

1,4-Dibromo-2,5-bis(heptyloxy)benzene is an organic compound characterized by the presence of two bromine atoms and two heptyloxy groups attached to a benzene ring. This compound belongs to a class of brominated aromatic compounds that have garnered attention for their potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H32Br2O2 |

| Molecular Weight | 464.282 g/mol |

| CAS Number | 137436-33-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through halogen bonding and hydrophobic interactions. The bromine atoms can facilitate interactions with nucleophilic sites in proteins or nucleic acids, while the heptyloxy groups enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of halogen atoms often enhances the antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.

- Anticancer Activity : Research has shown that brominated compounds can induce apoptosis in cancer cells. This may occur through the generation of reactive oxygen species (ROS) or by altering cell cycle regulation.

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism, although detailed mechanisms remain to be elucidated.

Case Studies

- Antimicrobial Screening : A study conducted on structurally similar compounds demonstrated that brominated derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 62.5 µg/mL for certain derivatives .

- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that certain brominated compounds could reduce cell viability significantly. For instance, a related compound showed IC50 values around 10 µg/mL against MCF-7 breast cancer cells .

- Mechanistic Insights : The mechanism by which these compounds exert their effects includes induction of apoptosis characterized by DNA fragmentation and morphological changes in treated cells observed via microscopy .

Comparative Studies

Research comparing this compound with other halogenated compounds has highlighted its unique structural features that may confer distinct biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for further development |

| 1,4-Dibromo-2-(heptyloxy)benzene | Low | Moderate | Lacks additional heptyloxy group |

| 1,4-Dibromo-2,5-dimethoxybenzene | High | Low | Different functional groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Dibromo-2,5-bis(heptyloxy)benzene, and how can purity be ensured for crystallization?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,5-dibromohydroquinone can be alkylated using heptyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~105°C) . Post-synthesis, purity is ensured through column chromatography (e.g., using dichloromethane/petroleum ether) and recrystallization from solvents like chloroform or ethanol under slow evaporation conditions .

Q. Which characterization techniques are critical for identifying polymorphic forms of this compound?

- Methodology :

- X-ray Powder Diffraction (XRPD) : Differentiates polymorphs via distinct reflection patterns .

- Differential Scanning Calorimetry (DSC) : Identifies thermal events (e.g., melting points, solid-solid transitions). For example, Form I melts at ~159°C, while Form II melts at ~155°C .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular packing and symmetry (e.g., Form I: triclinic , Form II: monoclinic ) .

- Hot-Stage Microscopy : Visualizes phase transitions and melting behavior in real time .

Q. How do bromine-bromine interactions influence the crystal packing of this compound?

- Methodology : Halogen bonding (Br⋯Br contacts) drives layer formation. In Form I, Br⋯Br distances (3.97–4.05 Å) and angles (87.98–93.02°) indicate Type II interactions, stabilizing parallel molecular layers . Computational tools like CrystalExplorer can quantify interaction energies, while SCXRD data from SHELX-refined structures validate these geometries .

Advanced Research Questions

Q. How can conflicting DSC results in polymorphic studies be systematically resolved?

- Methodology : Contradictory DSC peaks (e.g., overlapping melting and transition events) require:

- Variable Heating Rates : Slow rates (e.g., 1°C/min) minimize kinetic effects, isolating true thermodynamic transitions .

- Complementary XRPD : Post-DSC XRPD confirms whether a peak corresponds to melting or a solid-solid transition .

- Sample Purity Control : Impurities can lower melting points; repeated recrystallization or HPLC ensures phase homogeneity .

Q. What experimental strategies are effective in isolating metastable polymorphs during crystallization?

- Methodology :

- Ostwald’s Rule of Stages : Rapid cooling of melts or supersaturated solutions favors metastable Form II, which can later transform to Form I .

- Solvent-Mediated Transformation : Using low-polarity solvents (e.g., hexane) stabilizes Form II kinetically, while polar solvents (e.g., DMF) favor Form I thermodynamically .

- Seeding : Introducing Form II crystals during crystallization suppresses Form I nucleation .

Q. How should researchers address discrepancies between calculated and experimental XRPD patterns in polymorph identification?

- Methodology : Discrepancies often arise from temperature-dependent lattice parameter shifts. For accurate comparison:

- Re-determine Structures at Relevant Temperatures : SCXRD data collected at room temperature (vs. cryogenic) improve pattern matching .

- Rietveld Refinement : Adjusts calculated patterns to account for preferred orientation or strain effects using software like TOPAS .

Q. What thermodynamic models explain the enantiotropic relationship between polymorphs?

- Methodology : The Heat of Fusion Rule and Burgers Equation predict enantiotropy. For Form I () and Form II (), the lower of Form I indicates it is stable above the transition temperature (~135°C), consistent with thermal analysis and Gibbs free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.